9-Thiabicyclo[6.1.0]non-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[610]non-4-ene is an organic compound with the molecular formula C₈H₁₄S It is a derivative of cyclooctene, where an episulfide group is introduced at the 5,6-position of the cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Thiabicyclo[6.1.0]non-4-ene can be synthesized through the reaction of cyclooctene with sulfur or sulfur-containing reagents. One common method involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) as the sulfur source. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various transition metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of cyclooctene, 5,6-episulfide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Thiabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Substitution: The episulfide group can be substituted with nucleophiles such as amines or alcohols to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclooctene, hydrogen sulfide (H₂S).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[6.1.0]non-4-ene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of cyclooctene, 5,6-episulfide involves its ability to undergo ring-opening reactions, which can be catalyzed by various transition metal catalysts. The episulfide group is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
9-Thiabicyclo[6.1.0]non-4-ene can be compared with other similar compounds, such as:
Cyclooctene: The parent compound, which lacks the episulfide group and has different reactivity and applications.
Cyclooctene oxide: An oxygen-containing analog that undergoes similar ring-opening reactions but with different reactivity and selectivity.
Cyclooctene derivatives: Various substituted cyclooctenes with functional groups such as hydroxyl, acetoxy, and carbonyl groups.
This compound is unique due to the presence of the episulfide group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
13785-73-4 |
---|---|
Molekularformel |
C8H12S |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
9-thiabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
FWVKDFMTBJUULG-UHFFFAOYSA-N |
SMILES |
C1CC2C(S2)CCC=C1 |
Kanonische SMILES |
C1CC2C(S2)CCC=C1 |
Synonyme |
Cyclooctene, 5,6-episulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.